N-Sulfoglucosamine
Description
Contextualization within Glycosaminoglycan Biochemistry
Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. wikipedia.orgnih.gov The specific composition and modification of these units give rise to different types of GAGs, each with distinct biological roles. bibliotekanauki.pl N-Sulfoglucosamine is a hallmark of the heparin/heparan sulfate (B86663) (HSGAGs) class of glycosaminoglycans. nih.govnih.gov
Heparan sulfate (HS) and heparin are the primary glycoconjugates containing this compound. nih.gov HS is ubiquitously expressed on the surfaces of most cell types and within the extracellular matrix, where it is covalently linked to core proteins to form heparan sulfate proteoglycans (HSPGs). nih.govfrontiersin.org These HSPGs interact with a wide variety of protein ligands, such as growth factors, cytokines, and enzymes, thereby modulating crucial physiological and pathological processes. mdpi.comnih.gov
Heparin is a structurally related GAG that is found predominantly within the secretory granules of mast cells. nih.gov It is considered a specialized form of HS, characterized by a much higher degree of sulfation and a greater content of iduronic acid. nih.gov While HS regulates a broad spectrum of biological activities, heparin is best known for its potent anticoagulant properties. nih.govumc.br The distinction between these two molecules is largely based on the prevalence and pattern of modifications, with this compound being a more abundant component in heparin compared to HS. umc.brnih.gov
| Feature | Heparan Sulfate (HS) | Heparin |
|---|---|---|
| Primary Location | Ubiquitous on cell surfaces and in the extracellular matrix frontiersin.org | Primarily in mast cell secretory granules nih.gov |
| N-Sulfation vs. N-Acetylation | Contains both N-sulfated and N-acetylated domains nih.gov | Predominantly N-sulfated (>95%) umc.br |
| Overall Sulfation | Lower degree of sulfation (approx. 0.6 sulfo groups per disaccharide) nih.gov | Higher degree of sulfation (approx. 2.6 sulfo groups per disaccharide) nih.govnih.gov |
| Primary Biological Role | Co-receptor for growth factors, cytokines; cell adhesion and signaling mdpi.comfrontiersin.org | Potent anticoagulant nih.gov |
The biosynthesis of HS and heparin begins with the polymerization of a repeating disaccharide unit of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA). nih.govpnas.org This nascent polysaccharide chain then undergoes a complex series of enzymatic modifications in the Golgi apparatus. pnas.org The first and most critical modification is the conversion of some GlcNAc residues to this compound. nih.govnih.gov This reaction is catalyzed by a bifunctional enzyme, GlcNAc N-deacetylase/N-sulfotransferase (NDST), which first removes the acetyl group from the glucosamine (B1671600) unit and subsequently adds a sulfo group to the free amino group. mdpi.compnas.org The presence of this compound is a prerequisite for most of the subsequent modification steps, including the epimerization of adjacent GlcA to iduronic acid (IdoA) and various O-sulfations, making it a key determinant of the final polysaccharide structure and function. nih.gov
Significance in Structural Heterogeneity of Polysaccharides
The introduction of this compound by NDSTs is the initiating step for the creation of highly modified, sulfated regions known as S-domains. mdpi.comnih.gov These S-domains are interspersed with regions rich in unmodified GlcNAc, called NA-domains. nih.gov The action of NDST is not uniform along the polysaccharide chain, leading to a block-like structure of alternating S- and NA-domains. mdpi.com
The presence of GlcNS within the forming S-domains is essential for the action of other modifying enzymes, such as C5-epimerase (which converts GlcA to IdoA) and various O-sulfotransferases (OSTs) that add sulfate groups to the C2 position of uronic acids and the C3 and C6 positions of the glucosamine unit. frontiersin.orgplos.org This enzymatic cascade, initiated by N-sulfation, generates specific sulfation motifs that serve as binding sites for different proteins. nih.gov The differential expression and activity of the four NDST isoforms can result in distinct N-sulfation patterns, further contributing to the structural and functional diversity of heparan sulfate. mdpi.com
| Enzyme | Abbreviation | Function | Significance |
|---|---|---|---|
| GlcNAc N-deacetylase/N-sulfotransferase | NDST | Removes acetyl group from GlcNAc and adds a sulfo group, forming GlcNS. nih.gov | Initiates the entire modification cascade; creates S-domains. mdpi.compnas.org |
| Glucuronyl C5-epimerase | GLCE | Converts Glucuronic acid (GlcA) to Iduronic acid (IdoA) adjacent to GlcNS. frontiersin.org | Increases chain flexibility and creates new sites for sulfation. frontiersin.org |
| Uronyl 2-O-sulfotransferase | HS2ST | Adds a sulfo group to the C2 position of IdoA (and sometimes GlcA). nih.gov | Contributes to specific protein binding sites. nih.gov |
| Glucosaminyl 6-O-sulfotransferase | HS6ST | Adds a sulfo group to the C6 position of GlcNS. nih.gov | Fine-tunes ligand binding specificity. nih.gov |
| Glucosaminyl 3-O-sulfotransferase | HS3ST | Adds a sulfo group to the C3 position of GlcNS. frontiersin.org | Generates rare but high-specificity binding sites, e.g., for antithrombin. nih.gov |
Glycosaminoglycans are characterized by a high density of negative charges at physiological pH, making them highly polyanionic molecules. bibliotekanauki.plbyjus.com This property is fundamental to their function, enabling electrostatic interactions with positively charged domains on proteins. researchgate.net this compound is a major contributor to this negative charge.
The introduction of the N-sulfo group (SO₃⁻), along with O-sulfo groups and the carboxyl groups (COO⁻) of the uronic acid residues, endows HS and heparin with their strong polyanionic character. nih.govbyjus.com The repulsion between these negative charges forces the GAG chain into an extended conformation, while also allowing it to attract and retain water, contributing to the hydration and viscoelastic properties of tissues. wikipedia.orgnih.gov The high density of negative charge, significantly enhanced by the presence of this compound, creates electrostatic surfaces that mediate the binding and assembly of protein complexes at the cell surface and in the extracellular matrix. researchgate.net
Structure
3D Structure
Properties
CAS No. |
22487-35-0 |
|---|---|
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of N Sulfoglucosamine Formation
Heparan Sulfate (B86663) Biosynthetic Pathway Overview
Heparan sulfate proteoglycans (HSPGs) are ubiquitously expressed on cell surfaces and in the extracellular matrix, where they interact with a multitude of proteins to regulate physiological and pathological processes. nih.gov The biological functions of HSPGs are largely dictated by the structure of their heparan sulfate chains, particularly the pattern of sulfation which creates specific binding sites for protein ligands. nih.gov
The biosynthesis of heparan sulfate begins with the formation of a linkage region tetrasaccharide (GlcA-Gal-Gal-Xyl) attached to a serine residue of a core protein. nih.govmdpi.com Following the assembly of this linkage region, the polysaccharide backbone is elongated by the alternating addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues. mdpi.comnih.gov This polymerization is catalyzed by glycosyltransferases known as exostosins (EXT1 and EXT2). mdpi.com
After the synthesis of the polysaccharide backbone, the nascent heparan sulfate chain undergoes a series of modifications. These modifications are not random but occur in a coordinated fashion to generate specific domains along the chain. The first and most crucial modification is the N-deacetylation and N-sulfation of GlcNAc residues, which is a prerequisite for most subsequent modifications. mdpi.com This initial step is followed by the epimerization of GlcA to iduronic acid (IdoA), and various O-sulfation reactions at different positions of the sugar rings. frontiersin.orgnih.gov
N-Deacetylation and N-Sulfation Mechanisms
The conversion of GlcNAc to N-sulfoglucosamine (GlcNS) is a key regulatory point in heparan sulfate biosynthesis. This two-step reaction is catalyzed by a single bifunctional enzyme.
The N-deacetylation of GlcNAc and the subsequent N-sulfation of the exposed amino group are both catalyzed by a family of enzymes known as N-deacetylase/N-sulfotransferases (NDSTs). nih.govuniprot.org In mammals, there are four isoforms of this enzyme, NDST1, NDST2, NDST3, and NDST4, each with distinct expression patterns and enzymatic properties. oup.com
NDST1 is widely expressed and considered the primary enzyme responsible for the N-sulfation of heparan sulfate in most tissues. nih.govresearchgate.net Its inactivation in mice leads to perinatal lethality, highlighting its critical role in development. nih.gov
NDST2 is also broadly expressed but is particularly abundant in mast cells, where it is essential for the biosynthesis of the highly sulfated heparin. nih.govresearchgate.net While it can participate in heparan sulfate biosynthesis, its primary role appears to be in heparin synthesis. nih.gov
NDST3 and NDST4 have more restricted expression patterns, being found predominantly during embryonic development and in the adult brain. nih.gov NDST3 exhibits strong N-deacetylase activity but weak N-sulfotransferase activity, whereas NDST4 has the opposite characteristics. oup.com
Table 1: Characteristics of NDST Isoforms
| Isoform | Primary Tissue Distribution | Key Functions |
|---|---|---|
| NDST1 | Ubiquitous | Major enzyme in heparan sulfate N-sulfation. nih.govresearchgate.net |
| NDST2 | Ubiquitous, high in mast cells | Essential for heparin biosynthesis. nih.govresearchgate.net |
| NDST3 | Embryonic tissues, adult brain | Primarily N-deacetylase activity. nih.govoup.com |
| NDST4 | Embryonic tissues, adult brain | Primarily N-sulfotransferase activity. nih.govoup.com |
The bifunctional nature of NDSTs is crucial for the efficient formation of N-S domains, which are regions rich in this compound. nih.gov
The action of NDSTs is not uniform along the heparan sulfate chain, leading to the formation of domains with high sulfation (N-S domains) interspersed with regions of low sulfation (N-A domains, rich in GlcNAc). researchgate.net The substrate specificity of the NDST isoforms is a key determinant of this domain structure. The enzymes recognize specific sequences of sugar residues, although the precise recognition motifs are still under investigation. It is understood that the modifications are processive, with the enzymes acting on multiple adjacent residues. researchgate.net The presence of N-sulfated groups is a prerequisite for the action of other modifying enzymes like C5-epimerase and O-sulfotransferases, making the NDSTs the gatekeepers of heparan sulfate maturation. nih.gov
The sulfation reaction catalyzed by the N-sulfotransferase domain of NDSTs requires a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). taylorandfrancis.comwikipedia.org PAPS is synthesized in the cytosol and transported into the Golgi apparatus where heparan sulfate biosynthesis occurs. nih.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions. taylorandfrancis.com The transfer of the sulfo group from PAPS to the amino group of glucosamine (B1671600) is a critical step in the formation of this compound. nih.govresearchgate.net Two PAPS synthase isoforms, PAPSS1 and PAPSS2, are responsible for the production of PAPS in humans. nih.govnih.gov
Interplay with Other Modifying Enzymes in Glycan Sculpting
The formation of this compound is a pivotal step in heparan sulfate (HS) biosynthesis, initiating a cascade of modifications that "sculpt" the final structure of the glycan chain. nih.govnih.gov This initial N-sulfation, catalyzed by N-deacetylase/N-sulfotransferases (NDSTs), creates the substrate recognition sites for subsequent modifying enzymes, thereby dictating the ultimate sulfation pattern and, consequently, the biological function of the heparan sulfate proteoglycan (HSPG). nih.govnih.govnih.gov The interplay between NDSTs and other enzymes like glucuronyl C5-epimerase and various O-sulfotransferases is a tightly regulated process that generates the vast structural diversity observed in heparan sulfate chains. nih.govmedrxiv.org
Relationship with Glucuronyl C5-Epimerase (GLCE)
The action of Glucuronyl C5-Epimerase (GLCE) is critically dependent on the prior formation of this compound residues within the nascent heparan sulfate chain. researchgate.netnih.gov GLCE catalyzes the conversion of D-glucuronic acid (GlcA) to its C5 epimer, L-iduronic acid (IdoA). uniprot.orgnih.gov This epimerization is a key modification that introduces conformational flexibility to the polysaccharide chain, which is essential for many of its interactions with proteins. researchgate.netnih.govnih.gov
Research has firmly established that GLCE requires an adjacent this compound (GlcNS) residue at the non-reducing end for its activity. researchgate.netuniprot.org The N-sulfo group is a crucial recognition element for the enzyme, making the N-sulfation step by NDSTs an obligatory prerequisite for epimerization. nih.govnih.gov In the absence of this compound, GlcA residues are not converted to IdoA, leading to an altered heparan sulfate structure completely lacking iduronic acid. nih.gov This highlights a direct and essential enzymatic cross-talk where the product of the NDST enzymes serves as a mandatory substrate signal for GLCE. The process is largely irreversible in vivo because subsequent modifications, such as 2-O-sulfation of the newly formed IdoA, prevent the reverse reaction. nih.govnih.gov
| Enzyme | Action | Substrate Requirement |
| Glucuronyl C5-Epimerase (GLCE) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). uniprot.orgnih.gov | Requires an adjacent this compound residue. researchgate.net |
Sequential Actions of O-Sulfotransferases (2-OST, 6-OST, 3-OST)
Following the initial modifications by NDSTs and GLCE, the heparan sulfate chain undergoes further sulfation at various hydroxyl groups, a process catalyzed by a suite of O-sulfotransferases (OSTs). nih.govnih.gov The presence of this compound is fundamental, as most O-sulfotransferases act on regions of the glycan chain that have already been N-sulfated. nih.gov These enzymes act in a sequential and specific manner to create distinct sulfated domains within the heparan sulfate chain. nih.govresearchgate.net
2-O-Sulfotransferase (2-OST): This enzyme, officially known as heparan sulfate 2-O-sulfotransferase 1 (HS2ST1), primarily adds a sulfo group to the C2 position of IdoA residues, which were previously generated by GLCE. researchgate.net This modification is predominant in N-sulfated regions of the chain. nih.gov
6-O-Sulfotransferases (6-OSTs): This family of enzymes (HS6ST1, HS6ST2, HS6ST3 in humans) catalyzes the addition of a sulfo group to the C6 position of glucosamine residues, which can be either N-sulfated or N-acetylated. nih.govresearchgate.netresearchgate.net The 6-O-sulfation of this compound is a common modification that contributes significantly to the binding sites for many proteins, including fibroblast growth factors. nih.govresearchgate.net The different isoforms of 6-OST exhibit distinct substrate specificities, contributing to the heterogeneity of heparan sulfate. researchgate.net
3-O-Sulfotransferases (3-OSTs): This is the largest family of heparan sulfate sulfotransferases, with seven known isoforms in mammals (HS3ST1, HS3ST2, HS3ST3A1, HS3ST3B1, HS3ST4, HS3ST5, HS3ST6). researchgate.netnih.gov They catalyze the addition of a sulfo group to the C3 position of specific glucosamine residues. nih.govresearchgate.net This is a relatively rare modification, but it is critically important for specific biological interactions, most notably the binding of antithrombin to heparin/heparan sulfate, which is essential for anticoagulant activity. nih.govfrontiersin.org The substrate specificity of the 3-OST isoforms is highly varied; for example, HS3ST1 generates the specific 3-O-sulfated pentasaccharide sequence required for antithrombin binding. nih.gov
The sequential and coordinated action of these O-sulfotransferases, acting upon the foundational structure established by N-sulfation, generates the complex and highly variable sulfation patterns that are the basis for the diverse biological functions of heparan sulfate. nih.govnih.gov
| Enzyme Family | Specific Action | Common Substrate Residue(s) |
| 2-O-Sulfotransferase (2-OST) | Adds sulfo group to C2 position. researchgate.net | L-iduronic acid (IdoA). researchgate.net |
| 6-O-Sulfotransferases (6-OSTs) | Adds sulfo group to C6 position. nih.govresearchgate.net | This compound (GlcNS), N-acetylglucosamine (GlcNAc). nih.govresearchgate.net |
| 3-O-Sulfotransferases (3-OSTs) | Adds sulfo group to C3 position. nih.govresearchgate.net | This compound (GlcNS), N-unsubstituted glucosamine. nih.gov |
Enzymatic Synthesis of this compound Containing Oligosaccharides
The complexity and heterogeneity of heparan sulfate isolated from natural sources have made it challenging to establish precise structure-activity relationships. To overcome this, chemoenzymatic synthesis has emerged as a powerful strategy to produce structurally defined heparan sulfate oligosaccharides. rsc.orgnih.govrsc.org This approach mimics the natural biosynthetic pathway, using a combination of chemical and enzymatic methods to build oligosaccharides with specific sulfation patterns. nih.govrsc.org
The synthesis typically begins with a chemically synthesized backbone or a precursor polysaccharide, such as heparosan from E. coli K5, which consists of repeating GlcA-GlcNAc disaccharides. researchgate.netfrontiersin.org This backbone is then sequentially modified by a panel of recombinant biosynthetic enzymes to introduce this compound and other modifications in a controlled manner. frontiersin.org
Key enzymes employed in these synthetic schemes include:
N-deacetylase/N-sulfotransferase (NDST): To convert GlcNAc residues to this compound. frontiersin.org
Glucuronyl C5-epimerase (GLCE): To convert GlcA to IdoA. frontiersin.org
O-Sulfotransferases (2-OST, 6-OSTs, 3-OSTs): To introduce sulfo groups at specific positions on the uronic acid and glucosamine residues. frontiersin.orgnih.gov
By controlling the reaction conditions and the sequence of enzyme addition, researchers can synthesize libraries of oligosaccharides with precisely located this compound residues and defined O-sulfation patterns. rsc.orgrsc.org These synthetic oligosaccharides are invaluable tools for investigating the specific roles of different sulfation motifs in protein binding and for developing potential therapeutics. frontiersin.orgrsc.org For instance, the chemoenzymatic synthesis of a 3-O-sulfated heparan sulfate dodecasaccharide has been achieved to study its antithrombotic and anti-inflammatory properties. frontiersin.org
| Synthetic Stage | Enzymes Used | Purpose |
| Backbone Elongation | Heparosan Synthase (e.g., pmHS2) | Polymerizes GlcA and GlcNAc units to create the initial polysaccharide chain. frontiersin.orgrsc.org |
| N-Sulfation | N-deacetylase/N-sulfotransferase (NDST) | Deacetylates GlcNAc and adds a sulfo group to form this compound. frontiersin.org |
| Epimerization | Glucuronyl C5-epimerase (GLCE) | Converts GlcA residues adjacent to GlcNS into IdoA. frontiersin.org |
| O-Sulfation | 2-OST, 6-OSTs, 3-OSTs | Adds sulfo groups to specific hydroxyl positions on IdoA and glucosamine residues. frontiersin.orgnih.gov |
Metabolism and Enzymatic Degradation Pathways Involving N Sulfoglucosamine
N-Sulfoglucosamine Sulfohydrolase (SGSH)
Investigation of SGSH Function in Recombinant Systems
The study of SGSH function, particularly in the context of understanding MPS IIIA and developing potential therapeutic strategies, has heavily relied on the production and characterization of recombinant SGSH. Various expression systems have been employed to generate recombinant human SGSH, allowing for detailed biochemical and functional analyses.
Commonly used systems for recombinant SGSH production include:
Chinese Hamster Ovary (CHO) cells : High-level expression systems have been developed in CHO cells, achieving significant yields of recombinant SGSH, which have been shown to correct the storage phenotype in MPS IIIA patient fibroblasts researchgate.net.
Human Embryonic Kidney 293 (HEK293) cells : Recombinant human SGSH has also been produced in HEK293 cells, often with C-terminal His-tags for purification and detection caymanchem.comgoogle.com.
Bacterial Expression Systems (e.g., E. coli) : Prokaryotic systems have also been utilized for the production of recombinant human SGSH abbexa.com.
Baculovirus Expression Systems : Recombinant human SGSH has been produced using baculovirus-derived expression in Spodoptera frugiperda (Sf 21) insect cells rndsystems.com.
The enzymatic activity of recombinant SGSH is typically assessed using synthetic substrates that mimic the this compound residue. A frequently used substrate is 4-Nitrocatechol (B145892) Sulfate (B86663) (4-PNCS) rndsystems.comnovusbio.comrndsystems.comfishersci.fi, where the release of 4-nitrocatechol is measured spectrophotometrically. Another assay employs 4-methylumbelliferyl-α-N-sulfoglucosamine (4MU-GlcNS), followed by hydrolysis of the desulfated product by bacterial α-glucosidase ontosight.airesearchgate.net. These assays allow for the determination of specific activity, kinetic parameters, and the evaluation of mutant SGSH variants.
Table 1: Characteristics of Recombinant SGSH Production Systems
| Feature | Expression System/Provider | Purity | Specific Activity (approx.) | Assay Substrate | Notes |
| Recombinant Human SGSH | CHO cells researchgate.net | High-level expression | Not specified | Not specified | Demonstrated ability to correct MPS IIIA fibroblast phenotype. |
| Recombinant Human SGSH | HEK293 cells caymanchem.comgoogle.com | ≥87% caymanchem.com, >95% google.com | Not specified | Not specified | Often produced with a C-terminal His-tag caymanchem.com. |
| Recombinant Human SGSH | E. coli abbexa.com | Not specified | Not specified | Not specified | Prokaryotic expression system. |
| Recombinant Human SGSH | Elabscience elabscience.com | >95% | Not specified | Not specified | His-tagged; supplied in Tris-HCl buffer with NaCl, CaCl2, and Glycerol. |
| Recombinant Human SGSH | R&D Systems rndsystems.com | >90% | >0.125 pmol/min/µg | 4-PNCS | Derived from Sf 21 insect cells (baculovirus system). |
| Recombinant Human SGSH | Novus Biologicals novusbio.com | >95% | >1.0 pmol/min/µg | 4-PNCS | Assay buffer typically includes Sodium Acetate and NaCl at pH 5.0. |
| Recombinant Human SGSH | R&D Systems rndsystems.com | >95% | >1.0 pmol/min/µg | 4-PNCS | C-terminal 10-His tag; derived from NS0 cells. |
| Recombinant Mouse SGSH | R&D Systems rndsystems.com | >95% | >1.0 pmol/min/µg | 4-PNCS | Derived from mouse myeloma cell line NS0. |
Kinetic analyses of recombinant SGSH have shown characteristics broadly similar to the native enzyme purified from liver researchgate.net. These studies are crucial for understanding enzyme mechanisms, identifying pathogenic mutations, and evaluating the efficacy of potential enzyme replacement therapies.
Degradation Products and Their Fate
The primary function of SGSH is the hydrolysis of the N-sulfate group from this compound residues, which are integral parts of heparan sulfate and dermatan sulfate chains. This enzymatic reaction is a critical step in the lysosomal degradation of these complex GAGs.
The specific reaction catalyzed by SGSH is: N-sulfo-D-glucosamine + H₂O → D-glucosamine + Sulfate wikipedia.org
In this process, SGSH acts as a sulfohydrolase, cleaving the sulfamate (B1201201) bond. The enzyme recognizes and binds to the this compound residue, typically located at the non-reducing end of the GAG chain, and catalyzes the removal of the sulfate moiety.
The direct products of this reaction are:
D-glucosamine : This is a fundamental monosaccharide building block. Once desulfated, the glucosamine (B1671600) can be further processed by other lysosomal enzymes or re-enter cellular metabolic pathways for reuse.
Sulfate (SO₄²⁻) : Inorganic sulfate is a common ion in biological systems and is readily metabolized or excreted by the cell.
The complete degradation of heparan sulfate involves a cascade of enzymes, including SGSH, along with iduronate-2-sulfatase (IDS), heparan-α-glucosaminide N-acetyltransferase, and various exoglycosidases and sulfatases researchgate.netportlandpress.com. SGSH's role is specifically to desulfate the glucosamine residue, enabling subsequent enzymatic steps for the complete breakdown of the GAG chain into its constituent monosaccharides and inorganic ions. The accumulation of this compound-containing fragments in MPS IIIA highlights the critical nature of SGSH activity in preventing GAG overload within lysosomes.
Structural Context and Conformational Dynamics of N Sulfoglucosamine Within Glycosaminoglycans
Integration into Heparan Sulfate (B86663) and Heparin Disaccharide Repeats
The biosynthesis of heparan sulfate and heparin involves the sequential addition of disaccharide units, initially consisting of glucuronic acid (GlcA) linked to N-acetylglucosamine (GlcNAc) jci.orgwikipedia.orgresearchgate.netnih.govresearchgate.netliverpool.ac.uk. Following polymerization, these chains undergo extensive post-synthetic modifications, including N-deacetylation and N-sulfation of glucosamine (B1671600) residues, epimerization of GlcA to iduronic acid (IdoA), and various O-sulfations nih.govoup.compnas.org.
N-sulfoglucosamine residues are integral components of the repeating disaccharide units within both HS and heparin. In heparan sulfate, glucuronic acid (GlcA) linked to this compound (GlcNS) forms common disaccharide units, often alongside GlcA-GlcNAc units jci.orgwikipedia.orgresearchgate.netnih.govresearchgate.netliverpool.ac.uk. Heparin, known for its higher degree of sulfation, predominantly features iduronic acid (IdoA) linked to this compound (GlcNS) wikipedia.orgpsu.eduresearchgate.netiduron.co.uknih.govrsc.org. Specifically, the disaccharide unit composed of 2-O-sulfated iduronic acid and 6-O-sulfated, N-sulfated glucosamine (IdoA(2S)-GlcNS(6S)) is the most abundant in heparin, constituting a significant proportion of its structure wikipedia.orgpsu.eduresearchgate.netiduron.co.uknih.govrsc.org.
The presence of this compound often correlates with extensive O-sulfation. The C6 hydroxyl group of glucosamine is frequently sulfated, leading to GlcNS(6S) residues wikipedia.orgpsu.eduresearchgate.netiduron.co.uknih.govrsc.org. Furthermore, the C2 hydroxyl group of the uronic acid, particularly iduronic acid, is commonly sulfated (UA(2S)) wikipedia.orgpsu.eduresearchgate.netiduron.co.uknih.govrsc.org. This combination, such as IdoA(2S)-GlcNS(6S), is characteristic of highly sulfated regions. Less common, but biologically significant, are residues with additional sulfation at the C3 position of glucosamine, forming GlcNS(3S) or GlcNS(3S,6S) units, particularly in heparin wikipedia.orgnih.gov. These co-occurrences of N- and O-sulfation contribute significantly to the high negative charge density and structural complexity of these GAGs.
Structural Diversity Arising from Variable N-Sulfation
The structural heterogeneity of heparan sulfate, in particular, is a hallmark of its biological versatility. This diversity is largely a consequence of the non-template-driven biosynthesis and the variable extent of post-synthetic modifications, including N-sulfation.
While N-sulfation is a prominent modification, glucosamine residues can also remain N-acetylated (GlcNAc) or, in rarer instances, possess a free amino group (GlcNH₂ or GlcNH₃⁺) jci.orgnih.govnih.govnih.govdiva-portal.orgcapes.gov.brrsc.orgresearchgate.netfrontiersin.org. These N-unsubstituted glucosamine residues, often found in NA domains or transition zones, are not merely structural inertness but play specific roles in GAG recognition and function. They have been implicated in unique protein binding interactions, sometimes conferring higher specificity than N-sulfated residues nih.govnih.govdiva-portal.orgcapes.gov.brrsc.orgresearchgate.netfrontiersin.org. For example, HS tetrasaccharides containing N-unsubstituted glucosamine residues have demonstrated inhibitory activity against heparanase, suggesting a role in modulating cancer cell invasion nih.gov. The presence and location of these N-unsubstituted residues are critical for defining specific epitopes and influencing GAG-protein interactions researchgate.net.
Data Tables
Table 1: Common Disaccharide Units in Heparin and Heparan Sulfate
| Glycosaminoglycan | Uronic Acid Component | Amino Sugar Component | Common Sulfation Patterns | Primary Reference |
| Heparan Sulfate | GlcA | GlcNAc | GlcA-GlcNAc (NA domain) | jci.orgwikipedia.orgresearchgate.netnih.govresearchgate.net |
| Heparan Sulfate | GlcA | GlcNS | GlcA-GlcNS | jci.orgwikipedia.orgresearchgate.netnih.govresearchgate.net |
| Heparan Sulfate | IdoA | GlcNS | IdoA-GlcNS | jci.orgwikipedia.orgnih.govpsu.edu |
| Heparin | GlcA | GlcNS | GlcA-GlcNS | jci.orgwikipedia.orgpsu.edu |
| Heparin | IdoA | GlcNS | IdoA-GlcNS, IdoA(2S)-GlcNS(6S) (most abundant), IdoA(2S)-GlcNS(3S,6S) | wikipedia.orgpsu.eduresearchgate.netiduron.co.uknih.gov |
UA: Uronic Acid; GlcA: Glucuronic Acid; IdoA: Iduronic Acid; GlcNAc: N-acetylglucosamine; GlcNS: this compound; (2S): 2-O-sulfated; (6S): 6-O-sulfated; (3S): 3-O-sulfated.
Table 2: Sulfation Sites in Glucosamine and Uronic Acid Residues
| Monosaccharide Unit | Potential Sulfation Site(s) | Common Sulfated Forms Found in GAGs | Primary Reference |
| Glucosamine | N-amino group | This compound (GlcNS) | nih.govoup.comnih.gov |
| Glucosamine | C6 hydroxyl | 6-O-sulfoglucosamine (GlcNS(6S)) | wikipedia.orgpsu.eduresearchgate.netnih.gov |
| Glucosamine | C3 hydroxyl | 3-O-sulfoglucosamine (GlcNS(3S)), 3,6-di-O-sulfoglucosamine (GlcNS(3S,6S)) | nih.govpnas.orgnih.gov |
| Uronic Acid (GlcA/IdoA) | C2 hydroxyl | 2-O-sulfouronic acid (UA(2S)) | wikipedia.orgpsu.eduresearchgate.netnih.gov |
Compound List
this compound (GlcNS)
Glucuronic acid (GlcA)
Iduronic acid (IdoA)
N-acetylglucosamine (GlcNAc)
GlcA-GlcNAc
GlcA-GlcNS
IdoA-GlcNS
GlcNS(6S)
UA(2S)
GlcNS(3S)(6S)
N-unsubstituted glucosamine (GlcNH₂, GlcNH₃⁺)
Molecular Mechanisms and Biological Roles Involving N Sulfoglucosamine
Enzymatic Activity Modulation by N-Sulfoglucosamine Microenvironments
The contribution of this compound to these GAG-based microenvironments is multifaceted. The presence of the N-sulfate group imparts a strong negative charge, which, when organized into specific domains within the GAG chain, generates potent electrostatic interaction sites. These charged regions are capable of binding to complementary positively charged amino acid residues (such as lysine (B10760008) and arginine) present in the active or regulatory sites of enzymes. This interaction can stabilize enzyme-protein complexes, induce conformational changes in the enzyme, or facilitate the proper presentation of substrates to the active site. nih.govmdpi.com
Furthermore, the precise sequence and pattern of sulfation, in which this compound plays a pivotal role, allow for highly specific molecular recognition by certain enzymes. For instance, the enzyme heparanase, which is involved in extracellular matrix remodeling and has implications in cancer metastasis, exhibits specificity for cleaving glycosidic bonds adjacent to this compound residues, particularly when these are also O-sulfated. This direct reliance on the this compound structure for substrate recognition highlights how the presence of this modified sugar dictates enzymatic action. mdpi.com
The conformational flexibility of the GAG chain itself can also be influenced by the degree and position of sulfation, including N-sulfation. Changes in the GAG chain's conformation, dictated in part by the presence of this compound, can alter how an enzyme engages with its substrate or allosteric sites, thereby fine-tuning its catalytic activity. nih.gov
Table 1: Glycosaminoglycan-Mediated Modulation of Enzyme Activity
| Target Enzyme/Protein | Glycosaminoglycan (GAG) Involved | Role of this compound (GlcNS) Contribution | Observed Modulation of Activity |
| Antithrombin | Heparin, Heparan Sulfate (B86663) (HS) | N-sulfation of glucosamine (B1671600) residues contributes to specific binding site formation and conformational changes in antithrombin. | Enhanced inhibition of thrombin and other coagulation factors. |
| Thrombin | Heparin | Electrostatic interactions with negatively charged GAGs, including GlcNS-rich regions, influence binding and activity. | Modulated binding affinity and catalytic efficiency. |
| Fibroblast Growth Factors (FGFs) | Heparan Sulfate (HS) | GlcNS-rich domains within HS proteoglycans contribute to binding, influencing FGF stability and interaction with cell surface receptors. | Regulated signaling pathways and enhanced bioavailability of growth factors. |
| Heparanase | Heparan Sulfate (HS) | Specific cleavage site recognition involves this compound residues, particularly those that are also O-sulfated, dictating substrate preference. | Degradation of HS chains at specific this compound-containing sites. |
Mentioned Compounds
Antithrombin
Dermatan Sulfate (DS)
Fibroblast Growth Factors (FGFs)
Glucuronic Acid (GlcA)
Glucosamine
Heparan Sulfate (HS)
Heparanase
Heparin
Iduronic Acid (IdoA)
N-acetyl-glucosamine
N-acetylgalactosamine (GalNAc)
this compound (GlcNS)
this compound sulfohydrolase (SGSH) / Sulfamidase
Sulfate
Thrombin
Analytical and Characterization Methodologies in N Sulfoglucosamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of biomolecules. For N-sulfoglucosamine and its incorporation into GAGs, NMR provides atomic-level insights into chemical environments, connectivity, and conformational properties.
¹H and ¹⁵N NMR Analyses of this compound and Derivatives
The ¹⁵N nucleus, although less sensitive than ¹H, provides crucial information about nitrogen-containing functional groups. The ¹⁵N chemical shift of the sulfamate (B1201201) group in this compound is highly characteristic and can be used to identify and quantify these residues within GAG chains researchgate.netmdpi.comnih.govnih.govacs.orgmdpi.com. However, the detection of sulfamate protons and their corresponding ¹⁵N signals can be challenging due to fast chemical exchange with water, which can lead to signal broadening or disappearance under standard experimental conditions mdpi.comnih.govnih.gov. Optimizing experimental parameters, such as pH and temperature, or employing specific NMR techniques is often necessary to overcome these limitations mdpi.comnih.gov. For instance, performing experiments at lower temperatures or in proton-rich solutions can help slow down the exchange rate and improve signal detection mdpi.com.
Specific ¹H and ¹⁵N chemical shifts for this compound and its derivatives have been reported, aiding in the assignment of signals in complex GAG spectra. For free this compound, reported ¹H and ¹⁵N chemical shifts for the sulfamate group include approximately 5.36 ppm for ¹H and 93.9 ppm for ¹⁵N for the α-anomer, and 5.91 ppm for ¹H and 93.6 ppm for ¹⁵N for the β-anomer nih.gov. In the context of GAGs, specific environments like GlcNS(6S)-redα exhibit ¹H and ¹⁵N chemical shifts of 5.39 ppm and 92.6 ppm, respectively nih.gov.
Table 1: Representative ¹H and ¹⁵N Chemical Shifts for this compound Residues
| Compound/Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |
| This compound (α-anomer) | 5.36 | 93.9 | nih.gov |
| This compound (β-anomer) | 5.91 | 93.6 | nih.gov |
| GlcNS(6S)-redα | 5.39 | 92.6 | nih.gov |
| GlcNS(6S)-UA(2S) | 5.38 | 92.6 | nih.gov |
| GlcNS(3S)(6S)-UA(2S) (Peak VI) | 5.38 | 96.1 | nih.gov |
Application of Heteronuclear Single Quantum Coherence (HSQC) for Correlation
Heteronuclear Single Quantum Coherence (HSQC) experiments, particularly ¹H-¹⁵N HSQC, are powerful tools for correlating proton and nitrogen resonances. This technique is invaluable for assigning signals and identifying specific this compound residues within complex GAG structures researchgate.netmdpi.comnih.govacs.orgmdpi.comresearchgate.net. By establishing direct correlations between ¹H and ¹⁵N nuclei, HSQC spectra can provide a "fingerprint" of the GAG composition, allowing researchers to distinguish between different sulfation patterns and linkage types nih.gov.
The ¹H-¹⁵N HSQC spectra of heparin and heparan sulfate (B86663) can reveal distinct cross-peaks corresponding to the sulfamate NH groups of this compound residues. These cross-peaks provide information about the chemical environment of the GlcNS unit, including the type of uronic acid it is linked to and the presence of other sulfate groups mdpi.comnih.gov. For example, specific GAG microenvironments, characterized by their sulfation patterns, can be identified through their unique ¹H-¹⁵N chemical shift correlations in HSQC spectra nih.gov.
Table 2: ¹H-¹⁵N HSQC Chemical Shifts for Characterized GAG Microenvironments
| GAG Microenvironment | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Reference |
| GlcNS(6S)-UA(2S) | 5.38 | 92.6 | nih.gov |
| ΔUA(2S)-GlcNS(6S) | 5.38 | 92.6 | nih.gov |
| GlcNS(3S)(6S)-UA(2S) | 5.38 | 96.1 | nih.gov |
| GlcNS(6S)-redα | 5.39 | 92.6 | nih.gov |
| GlcNS-UA (general) | ~5.3-5.4 | ~93 | nih.gov |
Characterization of Sulfamate Proton Chemical Exchange
The chemical exchange rate of the sulfamate proton with water is a critical factor influencing its detectability in NMR experiments mdpi.comnih.govnih.gov. This exchange rate is dependent on several factors, including pH, temperature, and the local molecular environment, such as the presence of intramolecular hydrogen bonds nih.govoup.comnih.gov. In many cases, the fast exchange leads to signal broadening or complete loss of signal, particularly in ¹H-¹⁵N HSQC spectra under standard conditions mdpi.comnih.gov.
Researchers have investigated the solvent exchange properties of sulfamate NH groups using proton NMR line-shape analysis as a function of pH and temperature oup.comnih.gov. These studies have provided insights into the dynamics of the sulfamate proton and have identified specific structural features that influence exchange rates. For instance, a persistent hydrogen bond involving the sulfamate NH group adjacent to a 3-O-sulfo group has been identified in the Arixtra pentasaccharide (fondaparinux sodium). This hydrogen bond slows down the proton exchange, making the signal more observable over a wider pH range nih.govoup.comnih.gov. The activation energies for the chemical exchange of sulfamate protons provide quantitative measures of the stability of these interactions.
Table 3: Activation Energies (ΔG‡) for Sulfamate Proton Chemical Exchange
| Saccharide/Residue | pH | ΔG‡ (kcal/mol) | Reference |
| GlcNS (α-anomer) | 7.4 | 15.6 | oup.com |
| GlcNS (β-anomer) | 7.4 | 15.1 | oup.com |
| Disaccharide (α-anomer) | 8.2 | 15.5 | oup.com |
| Arixtra GlcNS(I) | 8.2 | 15.1 | oup.com |
Mass Spectrometry (MS) Based Approaches
Mass spectrometry, particularly when coupled with separation techniques like Liquid Chromatography (LC), offers high sensitivity and specificity for analyzing complex mixtures of biomolecules, including GAGs and their constituent oligosaccharides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Glycosaminoglycan Analysis
LC-MS/MS is a powerful technique for the quantitative and qualitative analysis of glycosaminoglycans and their degradation products nih.govbiorxiv.orgpsu.eduresearchgate.netshimadzu.comchalmers.semdpi.com. GAGs are often enzymatically or chemically degraded into disaccharides or smaller oligosaccharides, which are then separated by LC and detected by MS/MS. This approach allows for the profiling of GAG composition, including the identification of specific disaccharide units that may contain this compound residues nih.govbiorxiv.orgpsu.edu.
For instance, in the analysis of mucopolysaccharidoses (MPS), LC-MS/MS methods are employed to quantify GAGs in biological samples like urine, where elevated levels of specific GAGs serve as disease biomarkers nih.govresearchgate.net. These methods typically involve breaking down GAGs into disaccharides and then analyzing them using techniques such as isotope-dilution LC-electrospray ionization tandem mass spectrometry (ID-LC-ESI-MS/MS) nih.gov. Reversed-phase ion-pairing chromatography combined with ESI-MS can provide high-resolution separation and mass confirmation of GAG-derived oligosaccharides researchgate.net.
Detection of this compound Residues in Oligosaccharides
Within the context of GAG analysis using MS, this compound residues are detected as integral parts of oligosaccharide fragments. LC-MS/MS allows for the identification of these fragments based on their mass-to-charge ratio (m/z) and fragmentation patterns mdpi.com. By analyzing the specific masses and characteristic fragment ions, researchers can infer the presence and location of this compound units within larger oligosaccharide structures.
For example, studies investigating GAGs in disease states or specific biological contexts utilize LC-MS/MS to identify and quantify oligosaccharides containing this compound mdpi.com. The derivatization of oligosaccharides, followed by LC-MS/MS analysis, can enhance their detectability and allow for the differentiation of various GAG-derived structures researchgate.net. The sensitivity of MS techniques enables the detection of these residues even when they are present in low abundance or as part of very short oligosaccharide chains.
Compound Name Table:
this compound (GlcNS)
Heparin
Heparan Sulfate (HS)
Glucosamine (B1671600) (GlcN)
N-Acetylglucosamine (GlcNAc)
Glucuronic Acid (GlcA)
Iduronic Acid (IdoA)
N-Acetylgalactosamine (GalNAc)
Fondaparinux
Enoxaparin
Arixtra
Unfractionated Heparin (UFH)
Low Molecular Weight Heparin (LMWH)
Chondroitin Sulfate (CS)
Dermatan Sulfate (DS)
Keratan Sulfate (KS)
Hyaluronic Acid (HA)
GlcNS(6S)-UA(2S)
ΔUA(2S)-GlcNS(6S)
GlcNS(3S)(6S)-UA(2S)
GlcNS-UA
GlcNS(6S)-redα
1,6-anhydro GlcNS
Synthetic Approaches and Chemoenzymatic Strategies for N Sulfoglucosamine Containing Structures
Chemoenzymatic Synthesis of Heparan Sulfate (B86663) Oligosaccharides Containing N-Sulfoglucosamine
The intricate and heterogeneous nature of heparan sulfate (HS) has historically posed a significant challenge to its chemical synthesis. To overcome these difficulties, chemoenzymatic strategies have emerged as a powerful approach for constructing structurally defined HS oligosaccharides, including those containing the critical this compound (GlcNS) residue. This method combines the precision of enzymatic catalysis with the versatility of chemical synthesis, allowing for the controlled assembly of complex oligosaccharide chains. nih.govrsc.org
Heparan sulfate is a linear polysaccharide consisting of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.govuu.nl Its biological activity is largely dictated by a series of modifications, including the N-deacetylation and subsequent N-sulfonation of GlcNAc to form this compound, epimerization of GlcA to iduronic acid (IdoA), and various O-sulfations. nih.govuu.nl The chemoenzymatic approach allows for the precise placement of these modifications, which is crucial for studying the structure-function relationships of HS.
A common strategy involves the enzymatic elongation of a chemically synthesized oligosaccharide primer. nih.govuu.nl This primer can be designed with specific modifications, and then extended using glycosyltransferases and the appropriate sugar donors. Subsequent enzymatic modifications, such as sulfonation and epimerization, can then be carried out to yield the desired HS oligosaccharide. nih.gov This approach provides access to a library of structurally defined oligosaccharides that are invaluable for investigating the specific roles of HS in various biological processes. rsc.org
Utilization of Bacterial Glycosyltransferases
Bacterial glycosyltransferases have become indispensable tools in the chemoenzymatic synthesis of heparan sulfate oligosaccharides. nih.gov These enzymes often exhibit high efficiency and specific substrate recognition, making them ideal for the controlled elongation of polysaccharide chains. Two prominent examples are KfiA from E. coli K5 and heparosan synthase-2 (pmHS2) from Pasteurella multocida. nih.gov
KfiA is an N-acetylglucosaminyl transferase, while pmHS2 is a heparosan synthase, and both are involved in the synthesis of the heparosan backbone, which is the precursor to heparan sulfate. nih.govoup.com In a chemoenzymatic context, these enzymes are used to sequentially add GlcNAc and GlcA residues to a chemically synthesized acceptor, thereby elongating the oligosaccharide chain. nih.gov The use of these bacterial enzymes offers several advantages, including their availability through recombinant expression and their ability to function under relatively mild reaction conditions.
The general reaction catalyzed by these glycosyltransferases involves the transfer of a monosaccharide from a UDP-sugar donor to the non-reducing end of a growing oligosaccharide chain. oup.com For example, KfiA transfers a GlcNAc residue from UDP-GlcNAc, and other transferases add GlcA from UDP-GlcA, to build the characteristic repeating disaccharide structure of heparan sulfate. nih.govoup.com
| Enzyme | Source Organism | Function in HS Synthesis |
| KfiA | Escherichia coli K5 | N-Acetylglucosaminyl transferase |
| pmHS2 | Pasteurella multocida | Heparosan synthase |
Enzymatic N-Sulfonation using N-Sulfotransferase (NST)
A critical step in the biosynthesis of heparan sulfate is the N-sulfonation of glucosamine (B1671600) residues, a reaction catalyzed by N-deacetylase/N-sulfotransferases (NDSTs). nih.govresearchgate.net In chemoenzymatic synthesis, the N-sulfotransferase (NST) domain of this bifunctional enzyme is utilized to transfer a sulfo group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the free amino group of a glucosamine residue. researchgate.netnih.gov
This enzymatic N-sulfonation is a pivotal modification, as the presence of this compound is often a prerequisite for subsequent enzymatic modifications, including C5-epimerization of glucuronic acid and O-sulfation at various positions. nih.govresearchgate.net Therefore, the controlled introduction of N-sulfo groups using NSTs is a key step in generating biologically active heparan sulfate oligosaccharides.
The process typically follows the enzymatic elongation of the oligosaccharide chain. Once glucosamine residues with free amino groups are incorporated (often by chemical means prior to enzymatic steps), NST is introduced along with PAPS to catalyze the N-sulfonation. nih.gov The specificity of the NST ensures that the sulfonation occurs at the correct position, leading to the formation of the desired this compound-containing structure. researchgate.net
Preparation of Structurally Defined this compound Analogs
The synthesis of structurally defined this compound analogs is crucial for probing the specific interactions between heparan sulfate and proteins, and for developing potential therapeutic agents. nih.gov Chemoenzymatic and purely chemical strategies are employed to create a variety of analogs with modifications to the sulfation pattern and the underlying sugar backbone. nih.gov
One approach involves a divergent synthesis strategy starting from a fully protected tetrasaccharide precursor. nih.gov This precursor can be subjected to selective deprotection and subsequent regioselective O-sulfation or other modifications to yield a library of novel HS analogs. nih.gov This allows for the systematic investigation of how specific sulfation patterns influence biological activity. For instance, analogs with variations in 2-O, 3-O, and 6-O sulfation on the glucosamine unit, in addition to the N-sulfo group, can be generated. nih.gov
These synthetic analogs are invaluable tools for structure-activity relationship (SAR) studies. By systematically altering the structure of the oligosaccharide and assessing its impact on biological function, researchers can identify the key structural motifs responsible for specific protein binding and signaling events. nih.gov
Chemical Derivatization and Modification for Research Probes
To investigate the roles of this compound-containing structures in biological systems, it is often necessary to chemically derivatize and modify these oligosaccharides to create research probes. These probes can be used for a variety of applications, including affinity chromatography, surface plasmon resonance (SPR), and cellular imaging.
De-N-acetylation and Subsequent N-sulfonation
A common chemical modification strategy to introduce this compound into a polysaccharide chain is through a two-step process of de-N-acetylation followed by N-sulfonation. nih.govresearchgate.net This method is frequently applied to heparosan, the unsulfated precursor of heparan sulfate, which is composed of repeating GlcNAc and GlcA units. nih.govresearchgate.net
The first step, de-N-acetylation, involves the removal of the acetyl group from the N-acetylglucosamine residues. This is typically achieved through base hydrolysis, which exposes a free amino group on the glucosamine unit. nih.gov The extent of de-N-acetylation can be controlled by varying the reaction conditions, allowing for the generation of polysaccharides with different densities of free amino groups.
In the second step, the newly exposed amino groups are N-sulfonated. This is accomplished by reacting the de-N-acetylated polysaccharide with a sulfating agent, such as a sulfur trioxide-pyridine complex. nih.gov This chemical N-sulfonation introduces the N-sulfo group, converting the glucosamine residues into this compound. This process provides a straightforward method for generating this compound-containing polysaccharides that can be used as research tools or as starting materials for further enzymatic modifications. nih.govresearchgate.net
N Sulfoglucosamine in Disease Pathogenesis Excluding Clinical Trials
Mucopolysaccharidosis Type IIIA (Sanfilippo Syndrome Type A)
Mucopolysaccharidosis type IIIA (MPS IIIA), also known as Sanfilippo Syndrome Type A, is a devastating neurodegenerative lysosomal storage disorder. mdpi.comnih.gov The pathogenesis of this disease is intrinsically linked to the metabolism of N-Sulfoglucosamine.
Sanfilippo Syndrome Type A is an autosomal recessive disease caused by mutations in the SGSH gene, located on chromosome 17q25.3. nih.govmountsinai.org This gene encodes the lysosomal enzyme this compound sulfohydrolase, also known as sulfamidase. nih.govgenecards.orgwikipedia.org The primary function of this enzyme is to hydrolyze the N-sulfate group from this compound residues, a critical step in the stepwise degradation of heparan sulfate (B86663). mdpi.comnih.gov
Mutations in the SGSH gene lead to a deficiency or complete absence of functional sulfamidase. genecards.orgthinkmpsiiiahcp.com This enzymatic defect is the fundamental cause of MPS IIIA. thinkmpsiiiahcp.com The deficiency of SGSH blocks the catabolic pathway of heparan sulfate, leading to the pathological accumulation of this complex sugar. mdpi.comnih.gov The severity of the disease progression, which can range from slow to rapid, often correlates with the specific type of mutation in the SGSH gene. thinkmpsiiiahcp.com
In the lysosome, heparan sulfate is degraded sequentially by a series of enzymes. The process involves the removal of sulfate groups and sugar residues from the non-reducing end of the polysaccharide chain. mdpi.com A deficiency in SGSH halts this degradation process when an this compound residue is exposed at the non-reducing end. nih.gov
Consequently, partially degraded heparan sulfate fragments with terminal this compound residues accumulate within the lysosomes of cells throughout the body, particularly in the central nervous system. nih.govresearchgate.net This accumulation is a direct biochemical hallmark of MPS IIIA. nih.gov The measurement of these specific heparan sulfate fragments serves as a key biomarker for the diagnosis and monitoring of the disease. nih.gov
The intralysosomal storage of heparan sulfate fragments triggers a cascade of detrimental cellular events. nih.govlu.se The engorged lysosomes can disrupt normal cellular architecture and function. nih.gov This primary storage leads to a series of secondary effects, including:
Lysosomal Dysfunction: The accumulation of undegraded molecules can alter the lysosomal environment, potentially impairing the function of other lysosomal hydrolases. nih.gov
Secondary Storage: This can lead to the secondary accumulation of other molecules, such as gangliosides, within the lysosomes, which may contribute to the neurodegenerative pathology. nih.govnih.gov
Impaired Autophagy: In an MPS IIIA mouse model, a significant number of autophagosomes were observed, indicating an impairment in the autophagy-lysosomal pathway, which could lead to cell death. mdpi.com
Neuroinflammation: The release of stored heparan sulfate and the presence of damaged neurons can activate microglia, the resident immune cells of the brain, leading to a chronic neuroinflammatory state that exacerbates neurodegeneration. nih.gov
| Cellular Process Affected | Description of Impact | Potential Downstream Effect |
|---|---|---|
| Lysosomal Function | Alteration of the internal lysosomal environment due to massive storage of heparan sulfate fragments. nih.gov | Reduced activity of other essential lysosomal enzymes. nih.gov |
| Secondary Storage | Accumulation of other macromolecules like gangliosides as a consequence of general lysosomal dysfunction. nih.govnih.gov | Contribution to neurotoxicity and exacerbation of CNS pathology. nih.gov |
| Autophagy | Impairment of the fusion between autophagosomes and lysosomes, disrupting cellular recycling processes. mdpi.com | Accumulation of dysfunctional organelles and proteins, leading to cellular stress and apoptosis. mdpi.com |
| Neuroinflammation | Chronic activation of microglia and astrocytes in response to neuronal damage and extracellular heparan sulfate. nih.gov | Release of pro-inflammatory cytokines and reactive oxygen species, contributing to progressive neuronal loss. |
The development of animal models has been crucial for understanding the pathogenesis of MPS IIIA and for testing potential therapeutic strategies. nih.gov A spontaneous mouse model of MPS IIIA that exhibits a dramatic reduction in sulfamidase activity was identified and has been extensively studied. nih.gov These mice replicate many of the key features of the human disease, including:
Progressive accumulation of heparan sulfate in various tissues, including the brain. researchgate.net
Widespread lysosomal storage, with neurons showing distended lysosomes. nih.gov
Behavioral deficits, including social and cognitive impairments. scantox.com
Neuroinflammation and lysosomal pathology in the cortex. scantox.com
More recently, a zebrafish model of MPS IIIA has been generated using CRISPR/Cas9 technology, which also shows a complete absence of Sgsh enzymatic activity and progressive accumulation of heparan sulfate. mdpi.com Additionally, an immune-deficient MPS IIIA mouse model has been created to facilitate the testing of human cellular therapies. researchgate.net These animal models are invaluable tools for investigating disease mechanisms and for the preclinical evaluation of novel treatments. nih.govmdpi.comnih.gov
The primary therapeutic strategy explored in preclinical models of MPS IIIA is enzyme replacement therapy (ERT). uva.nlkoreascience.kr The goal of ERT is to deliver a functional version of the SGSH enzyme to the lysosomes to clear the accumulated heparan sulfate. semanticscholar.org A significant challenge for treating the neurological symptoms of MPS IIIA is the blood-brain barrier, which prevents large molecules like enzymes from entering the brain from the bloodstream. semanticscholar.org
Preclinical research in MPS IIIA animal models has therefore focused on direct delivery of the recombinant human SGSH (rhSGSH) to the central nervous system. Studies in MPS IIIA mice have shown that intracerebroventricular (ICV) administration of rhSGSH can effectively reduce the levels of heparan sulfate and other disease biomarkers in the brain. nih.govnih.gov Similarly, studies in a canine model of MPS IIIA have demonstrated that delivery of rhSGSH into the cerebrospinal fluid can lead to significant reductions in neuropathology. nih.govnih.gov These promising preclinical findings have provided the foundation for the investigation of ERT in human clinical trials. nih.gov
Dysregulated this compound Metabolism in Other Pathologies
While the most profound and well-characterized role of this compound is in the pathogenesis of MPS IIIA, the accumulation of heparan sulfate, which is a direct consequence of disrupted this compound metabolism, can also contribute to pathology in other contexts.
Research has also explored the effects of high heparan sulfate levels in specific organs. A study on respiratory samples from patients with various forms of MPS, including Sanfilippo syndrome, found that elevated heparan sulfate levels can disrupt the balance of key proteins in the lungs, potentially contributing to respiratory symptoms. sanfilippo.org.au Specifically, high levels of heparan sulfate were found to interfere with the function of cystatin C, a protein that regulates the activity of the protease cathepsin L. sanfilippo.org.au
Involvement in Cancer Signaling and Progression (e.g., Ewing Sarcoma)
This compound, as a key component of heparan sulfate proteoglycans (HSPGs), plays a significant role in the intricate signaling pathways that drive cancer progression. The sulfation patterns of heparan sulfate (HS) chains, including the N-sulfation of glucosamine (B1671600), are critical for their ability to interact with and modulate the activity of a wide array of signaling molecules such as growth factors, cytokines, and their receptors. Dysregulation of these sulfation patterns can lead to aberrant cellular signaling, contributing to tumor growth, angiogenesis, and metastasis.
In the context of Ewing Sarcoma, a rare and aggressive cancer that primarily affects children and young adults, the metabolism of HSPGs has been identified as a critical factor in tumor progression. Studies have revealed a significant upregulation of enzymes involved in the catabolism of HSPGs in Ewing Sarcoma. This heightened enzymatic activity leads to the remodeling of the extracellular matrix and alterations in the signaling microenvironment, which can fuel tumor growth. The breakdown of HSPGs, including the removal of sulfate groups from this compound residues, can release growth factors that were sequestered in the extracellular matrix, making them available to bind to their receptors on cancer cells and promote proliferation.
Altered Expression of SGSH and Related Enzymes in Disease Contexts
A key enzyme in the catabolism of heparan sulfate is this compound sulfohydrolase (SGSH), which specifically catalyzes the hydrolysis of the N-sulfate group from this compound residues. Research has demonstrated a notable dysregulation of SGSH expression in certain disease states, particularly in cancer.
In Ewing Sarcoma, both in vitro studies using zebrafish models and analyses of human tumor samples have shown a significant upregulation of SGSH. This increased expression of SGSH is part of a broader pattern of elevated levels of enzymes involved in proteoglycan metabolism. The overexpression of these enzymes suggests a heightened turnover of heparan sulfate proteoglycans, which is believed to contribute to the aggressive nature of this cancer.
The following table summarizes the findings on the altered expression of SGSH and related enzymes in Ewing Sarcoma:
| Enzyme Category | Specific Enzymes | Expression Change in Ewing Sarcoma | Reference |
| Heparan Sulfate Catabolism | This compound sulfohydrolase (SGSH) | Upregulated | medlineplus.gov |
| N-acetylglucosamine-6-sulfatase (GNS) | Upregulated | medlineplus.gov | |
| Heparan sulfate 3-O-sulfotransferase 1 (HS3ST1) | Upregulated | medlineplus.gov | |
| Heparan sulfate 2-O-sulfotransferase 1 (HS2ST1) | Upregulated | medlineplus.gov | |
| Heparan sulfate 6-O-sulfotransferase 1 (HS6ST1) | Upregulated | medlineplus.gov |
Implications for Sulfur Metabolism Homeostasis
The enzymatic activity of this compound sulfohydrolase (SGSH) has direct implications for cellular sulfur metabolism homeostasis. The primary function of SGSH is to cleave the sulfate group from this compound residues within heparan sulfate. This process releases inorganic sulfate (SO4^2-) into the lysosome.
Under normal physiological conditions, this release of sulfate is a part of the continuous turnover and degradation of glycosaminoglycans. The resulting sulfate can then be transported out of the lysosome and into the cytoplasm. Studies on lysosomal sulfate efflux have shown that this process is carrier-mediated and that the released sulfate is rapidly cleared from the lysosome. sahmri.org.aunih.gov While this sulfate is available for reuse in cellular biosynthetic pathways, research suggests that lysosome-derived sulfate is minimally reutilized for the synthesis of new proteoglycans. sahmri.org.aunih.gov
Advanced Research Topics and Future Directions
Elucidation of Regulatory Mechanisms in N-Sulfoglucosamine Biosynthesis
The biosynthesis of this compound within heparan sulfate (B86663) (HS) chains is a highly regulated process, critical for generating the structural diversity necessary for its various biological roles. The primary enzymes responsible for this modification are the bifunctional N-deacetylase/N-sulfotransferases (NDSTs). Research indicates that the availability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is a key regulatory factor. In the absence of PAPS, NDSTs perform limited and random N-deacetylation. However, when PAPS is available, the enzymes shift to a more processive mode, creating extended N-sulfated domains through coupled N-deacetylation and N-sulfation. This suggests that cellular PAPS levels can directly influence the pattern of N-sulfation along the HS chain.
The regulation of the biosynthetic machinery itself is another layer of control. While much is still unknown about the transcriptional and translational regulation of the HS biosynthetic enzymes, some insights have been gained. For instance, the expression levels of the exostosin (EXT) proteins, which form the HS polymerase complex, can unexpectedly influence NDST1 expression and activity. Overexpression of EXT2 has been shown to increase NDST1 expression and subsequent HS sulfation, whereas overexpression of EXT1 has the opposite effect biorxiv.org. This suggests a complex interplay and potential competition between the enzymes within the Golgi apparatus.
The concept of a "GAGosome," a hypothetical multi-enzyme complex that synthesizes HS chains in a coordinated fashion, is a key area of investigation biorxiv.org. The spatial organization of biosynthetic enzymes within Golgi compartments is thought to be a critical regulatory mechanism, ensuring the sequential and precise modification of the growing polysaccharide chain. This organization may facilitate the efficient channeling of the substrate from one enzyme to the next, dictating the final structure of N-sulfated domains.
Furthermore, the existence of four NDST isoforms (NDST1-4) with differing enzymatic activities adds to the complexity of regulation. For example, some isoforms exhibit robust dual activity, while others may have dominant N-sulfotransferase function with little to no N-deacetylase activity. This isoform-specific activity allows for fine-tuning of HS structure in different tissues and developmental stages. Post-biosynthetic modification by extracellular endosulfatases (SULFs), which specifically remove 6-O-sulfate groups, can further remodel the HS chains, indirectly affecting the microenvironment of this compound residues and their protein interactions.
Development of Novel Analytical Methodologies for Complex Glycan Profiling
Characterizing the precise structure of complex glycans containing this compound is a significant analytical challenge due to their heterogeneity and the labile nature of sulfate groups. To address this, novel analytical methodologies are continuously being developed.
Mass Spectrometry (MS)-Based Approaches: Mass spectrometry has become a cornerstone for detailed structural analysis of heparan sulfate oligosaccharides. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are pivotal. Negative electron transfer dissociation (NETD) is a fragmentation technique particularly suited for sequencing HS oligosaccharides because it preserves labile sulfate modifications, providing critical information on the location of this compound and other sulfate groups nih.govoup.com. Combining hydrophilic interaction liquid chromatography (HILIC) with NETD-MS/MS allows for the separation and sequencing of isomeric HS structures, including those differing only in the position of sulfation nih.govoup.com. To overcome the complexity of interpreting these intricate spectra, computational algorithms like HS-SEQ have been developed for de novo sequencing of HS from high-resolution tandem mass spectra javeriana.edu.co.
| Analytical Technique | Principle | Application in this compound Profiling |
| LC-MS/MS with NETD | Combines liquid chromatography for separation with mass spectrometry using Negative Electron Transfer Dissociation for fragmentation. NETD preserves labile sulfate groups. | Enables sequencing of HS oligosaccharides, identifying the precise location of this compound and other modifications nih.govoup.com. |
| Glycan Microarrays | Immobilized libraries of defined glycan structures on a solid surface are probed with fluorescently labeled proteins, antibodies, or cells to identify binding interactions. | High-throughput screening of interactions between proteins and specific HS structures containing this compound, helping to decode the functional significance of sulfation patterns sanfilippo.org.au. |
| Metabolic Labeling | Cells are cultured with synthetic monosaccharide precursors containing bioorthogonal chemical reporters (e.g., azide groups). These precursors are incorporated into newly synthesized glycans. | Allows for the tracking and visualization of this compound-containing glycans in living cells and organisms, providing insights into their dynamic processing and localization nih.govbiorxiv.org. |
Glycan Microarrays: Glycan microarrays are powerful high-throughput tools for investigating the interactions between proteins and specific glycan structures. These arrays consist of a library of structurally defined HS oligosaccharides, including various this compound-containing motifs, immobilized on a chip sanfilippo.org.au. By incubating the array with a fluorescently labeled protein of interest, researchers can identify the specific HS structures that the protein binds to. This technology is crucial for deciphering the "sulfation code" that dictates the biological function of HS chains.
Metabolic Labeling and Bioorthogonal Chemistry: Metabolic labeling offers a dynamic way to study glycans in a cellular context. This involves introducing synthetic sugar precursors with bioorthogonal chemical handles (like azides) into cells. These precursors are metabolized and incorporated into glycans, including those containing this compound derivatives. The chemical handle then allows for the specific visualization or purification of these newly synthesized glycans through "click chemistry" reactions with fluorescent probes or affinity tags nih.govbiorxiv.org. This approach is invaluable for tracking the synthesis, trafficking, and turnover of this compound-containing glycoconjugates in real-time.
Engineering of SGSH and Related Enzymes for Research Applications
The enzymes involved in the metabolism of this compound, particularly this compound sulfohydrolase (SGSH), are key targets for protein engineering. Such efforts aim to create tools for research and develop potential therapeutics.
Modifying Enzyme Specificity and Activity: Site-directed mutagenesis, guided by the crystal structures of enzymes like HS sulfotransferases, has shown promise in altering substrate specificity. By identifying key amino acid residues in the active site that are responsible for substrate recognition, researchers can engineer enzymes to generate novel HS structures with desired sulfation patterns javeriana.edu.co. This approach could be used to produce specific HS oligosaccharides for use in functional studies or as research tools.
For SGSH, the enzyme deficient in Mucopolysaccharidosclerosis type IIIA (MPS IIIA), engineering efforts are focused on improving its therapeutic properties. More than 80 mutations in the SGSH gene are known to cause MPS IIIA by reducing or eliminating the enzyme's function nih.gov. Understanding the structural consequences of these mutations, aided by the crystal structure of SGSH, provides a roadmap for engineering more stable and active versions of the enzyme . Strategies include altering glycosylation sites to enhance secretion from engineered cells, a key feature for cross-correction in enzyme replacement therapies patsnap.com.
Development of Biochemical Probes: Engineered enzymes can also serve as the basis for developing novel biochemical probes. Activity-based probes are chemical tools that covalently bind to the active site of specific enzymes, allowing for their detection and quantification in complex biological samples nih.gov. Engineering SGSH with specific tags or mutations could facilitate the development of probes to monitor its activity in cells and tissues, which is crucial for diagnosing MPS IIIA and evaluating the efficacy of treatments. Furthermore, fluorogenic assays using synthetic substrates like 4-methylumbelliferyl-α-N-sulfoglucosamine provide a method to measure SGSH activity, and optimizing these assays is an ongoing area of research nih.gov.
| Engineering Approach | Target Enzyme(s) | Goal and Application |
| Site-Directed Mutagenesis | Heparan Sulfate Sulfotransferases | Alter substrate specificity to synthesize novel, defined HS structures for functional studies javeriana.edu.co. |
| Glycosylation Site Modification | SGSH | Enhance enzyme secretion and stability for improved efficacy in enzyme replacement therapy strategies patsnap.com. |
| Fusion Proteins | SGSH | Create fusion proteins (e.g., with antibodies) to facilitate transport across the blood-brain barrier for treating neurological symptoms of MPS IIIA nih.gov. |
| CRISPR/Cas9 Gene Editing | sgsh gene | Generate animal models (e.g., zebrafish) with specific mutations to study disease pathogenesis and test therapeutic interventions nih.gov. |
Investigation of this compound in Distinct Glycan Microenvironments
The function of this compound is highly dependent on its context within specific biological microenvironments. Its presence in the extracellular matrix (ECM), on the cell surface glycocalyx, and within lysosomes dictates its interactions and biological outcomes.
The Extracellular Matrix (ECM): In the ECM, this compound is a key component of heparan sulfate proteoglycans (HSPGs) like perlecan and agrin. These molecules are integral to the structural integrity of tissues and basement membranes nih.gov. The N-sulfated domains within these HSPGs act as binding sites for a vast array of signaling molecules, including growth factors, cytokines, and chemokines. This interaction creates a reservoir of these factors within the ECM, controlling their availability and generating gradients that guide cellular processes like migration and differentiation nih.gov. Aberrant sulfation patterns in the tumor microenvironment, for example, can stimulate cancer stemness and invasiveness javeriana.edu.co.
The Cell Surface Glycocalyx: The glycocalyx is a dense layer of carbohydrates on the cell surface where HSPGs, such as syndecans and glypicans, are abundant nih.govnih.gov. Here, this compound-rich domains function as co-receptors for various growth factor receptors, modulating their signaling activity nih.gov. For instance, they are essential for the binding and signaling of fibroblast growth factors (FGFs). The specific arrangement of this compound and other sulfate groups determines the binding affinity and specificity for different protein ligands, thereby regulating cell adhesion, proliferation, and differentiation oup.comnih.gov.
The Lysosomal Microenvironment: Within the acidic environment of the lysosome, this compound plays a critical role in the catabolism of heparan sulfate. The enzyme SGSH specifically removes the sulfate group from terminal this compound residues on HS fragments that have been taken up by the cell nih.govsanfilipponews.com. Deficiency in SGSH, as seen in MPS IIIA, leads to the blockage of this degradation pathway and the accumulation of HS fragments within the lysosome nih.govsanfilipponews.com. This storage disrupts lysosomal function and triggers a cascade of pathological events, particularly affecting the central nervous system.
Systems Biology Approaches to Glycosaminoglycan Metabolism
Understanding the complex, non-template-driven biosynthesis and degradation of glycosaminoglycans (GAGs) requires a holistic, systems-level approach. Systems biology integrates experimental data with computational modeling to create a comprehensive picture of the GAG metabolic network.
By overlaying genome-wide 'omics' data (genomics, transcriptomics, proteomics, metabolomics) onto reconstructions of human metabolic networks, researchers can identify regulatory hotspots and predict the systemic effects of metabolic perturbations elypta.com. A study utilizing the global human metabolic network reconstruction (Recon 1) modeled the consequences of silencing enzymes involved in GAG degradation, including those responsible for processing this compound javeriana.edu.co. This flux balance analysis revealed that while silencing the enzyme deficient in MPS IIIA did not produce a change in the model, silencing other GAG-degrading enzymes led to the impairment of hundreds of other reactions. This highlights the interconnectedness of metabolic pathways and the potential for identifying specific biomarkers for different mucopolysaccharidoses javeriana.edu.co.
These computational frameworks allow for the automated construction of glycosylation reaction networks based on knowledge of enzyme specificity and glycan structures nih.gov. Such models can be used to:
Predict the distribution of glycan structures (the "glycome") in a specific cell type based on its enzyme expression profile.
Identify rate-limiting steps in biosynthesis that could be targeted for therapeutic intervention.
Analyze glycomics data from mass spectrometry to infer the underlying reaction network nih.gov.
Simulate the effects of genetic defects, such as the enzyme deficiencies in mucopolysaccharidoses, to understand disease pathology at a network level javeriana.edu.co.
This systems-level view is essential for moving beyond the study of individual enzymes and understanding how the entire metabolic system conspires to regulate the structure and function of this compound-containing glycans.
Therapeutic Strategy Development Based on this compound Enzymology (Pre-clinical Focus)
The central role of this compound metabolism in the pathology of MPS IIIA (Sanfilippo syndrome type A) has made its associated enzymes, particularly SGSH, a primary focus for therapeutic development. Pre-clinical research is exploring several strategies.
Enzyme Replacement Therapy (ERT): The goal of ERT is to supply a functional version of the deficient SGSH enzyme to the patient's cells sanfilipponews.comsanfilippo.org.au. A major challenge for MPS IIIA is delivering the enzyme across the blood-brain barrier (BBB) to address the severe neurological symptoms. Pre-clinical studies in mouse models have shown that direct administration of recombinant human SGSH (rhSGSH) into the cerebrospinal fluid (e.g., via intracerebroventricular injection) can lead to widespread distribution in the brain, a significant reduction of stored heparan sulfate, and amelioration of neuropathology nih.gov.
Gene Therapy: Gene therapy aims to provide a correct, functional copy of the SGSH gene to the patient's own cells, enabling them to produce the enzyme long-term patsnap.com. Adeno-associated virus (AAV) vectors are commonly used for this purpose. Pre-clinical studies have demonstrated that systemic or direct CNS delivery of AAV vectors carrying the SGSH gene can lead to sustained enzyme expression, correction of lysosomal storage, and improved neurological outcomes in mouse models of MPS IIIA nih.govasgct.org. Another approach involves ex vivo gene therapy, where a patient's own hematopoietic stem cells are harvested, corrected with a lentiviral vector carrying the SGSH gene, and then transplanted back into the patient nih.gov.
| Therapeutic Strategy | Mechanism | Pre-clinical Findings |
| Enzyme Replacement Therapy (ERT) | Intravenous or intracerebroventricular administration of recombinant SGSH enzyme. | Direct CNS administration in mouse models reduces HS storage and neuroinflammation nih.gov. |
| Gene Therapy (AAV) | Uses an adeno-associated virus to deliver a functional copy of the SGSH gene to cells. | AAV-mediated SGSH expression in animal models leads to sustained enzyme activity and correction of neuropathology nih.govasgct.org. |
| Substrate Reduction Therapy (SRT) | Uses small molecules to inhibit the synthesis of heparan sulfate, thereby reducing the amount of substrate that accumulates. | Genetic models of SRT in mice ameliorate pathology in the brain and other tissues. Combination with ERT shows enhanced efficacy nih.gov. |
| Pharmacological Chaperone Therapy (PCT) | Small molecules designed to bind to and stabilize misfolded mutant SGSH enzyme, aiding its proper trafficking and function. | In-design phase, utilizing the 3D structure of SGSH to computationally design chaperone molecules for specific missense mutations sanfilippo.org.au. |
Substrate Reduction Therapy (SRT): SRT takes an alternative approach by aiming to decrease the biosynthesis of heparan sulfate, the substrate that accumulates in MPS IIIA uva.nl. By partially inhibiting enzymes involved in HS synthesis, the amount of substrate reaching the lysosome is reduced, lessening the burden on the deficient SGSH enzyme. A genetic model of SRT, created by crossing MPS IIIA mice with mice partially deficient in HS biosynthesis, demonstrated proof-of-principle by showing reduced pathology in the brain and other organs nih.gov. Small molecule inhibitors, such as genistein, have been investigated, though with mixed results in clinical trials biorxiv.org.
Pharmacological Chaperone Therapy (PCT): For patients with specific missense mutations that cause the SGSH enzyme to misfold and be prematurely degraded, PCT offers a targeted strategy. Pharmacological chaperones are small molecules designed to bind to the unstable mutant enzyme, helping it to fold correctly and stabilizing it for transport to the lysosome where it can exert some residual activity sanfilippo.org.auscielo.br. This approach is in the design phase, leveraging the known three-dimensional structure of SGSH to computationally model and synthesize potential chaperone molecules sanfilippo.org.au.
Artificial Intelligence and Computational Modeling in Glycan Research
The immense complexity of glycan structures and their interactions presents a significant challenge that is well-suited for artificial intelligence (AI) and computational modeling approaches.
AI for Glycan Structure Prediction: One of the major bottlenecks in glycomics is the structural annotation of glycans from complex analytical data. Deep learning models are being developed to tackle this issue. For instance, neural networks like CandyCrunch can be trained on vast libraries of annotated tandem mass spectrometry (MS/MS) spectra to predict glycan structures from raw experimental data with high accuracy and in a fraction of the time required for manual annotation biorxiv.orgresearchgate.net. This technology has the potential to democratize structural glycomics and accelerate the pace of research biorxiv.org.
Modeling Protein-Glycan Interactions: Understanding how this compound-containing HS chains interact with proteins is key to understanding their function. Computational methods such as molecular docking and molecular dynamics simulations are used to model these interactions in silico oup.com. These models can predict the binding poses of HS oligosaccharides on protein surfaces and shed light on the specific sulfation patterns required for high-affinity binding. However, the flexibility of GAGs makes this computationally intensive. To address this, hybrid approaches that combine experimental data from glycan microarrays with computational modeling are being developed. Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms like Random Forest, can predict the binding affinity of novel HS structures, guiding the synthesis of oligosaccharides with desired biological activities nih.govnih.gov. The integration of simulations with machine learning is also being used to refine molecular docking protocols for flexible ligands like GAGs researchgate.net.
AI in Glycomics Data Analysis: AI and machine learning are increasingly used to find patterns in large-scale glycomics datasets that are not apparent to human observers nih.gov. These methods can help identify changes in glycosylation that are associated with disease states, such as cancer, and can be used to discover novel biomarkers for diagnosis or prognosis. Explainable AI techniques, such as SHapley Additive exPlanations (SHAP), are also being employed to interpret these complex models, providing insights into the mechanisms underlying the predictions and identifying the most important features (e.g., specific glycan structures or lectin interactions) for a given outcome nih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
